molecular formula C17H25NO3 B13322657 tert-Butyl 3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate

tert-Butyl 3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Cat. No.: B13322657
M. Wt: 291.4 g/mol
InChI Key: PNTXEJAFAYOBLT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxymethyl group attached to a phenyl ring, and a piperidine ring with a carboxylate group. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a tert-butylation reaction, typically using tert-butyl chloride and a base such as sodium hydroxide.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide as the reagent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a semi-flexible linker in the development of PROTACs for targeted protein degradation.
  • Employed in the synthesis of complex organic molecules.

Biology:

  • Utilized in the study of protein-protein interactions and protein degradation pathways.

Medicine:

  • Investigated for potential therapeutic applications in diseases where targeted protein degradation is beneficial.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The tert-butyl group and the piperidine ring provide the necessary rigidity and flexibility to optimize the 3D orientation of the degrader, facilitating efficient ternary complex formation and protein degradation .

Comparison with Similar Compounds

  • tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 3-oxopiperidine-1-carboxylate

Uniqueness:

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl 3-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-9-5-8-15(11-18)14-7-4-6-13(10-14)12-19/h4,6-7,10,15,19H,5,8-9,11-12H2,1-3H3

InChI Key

PNTXEJAFAYOBLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC(=C2)CO

Origin of Product

United States

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